Antiproliferative agent-7

Breast Cancer Antiproliferative Activity Estrogen Receptor

Select Antiproliferative agent-7 (compound 8f) for its uniquely validated multi-kinase fingerprint (VEGFR-2/EGFR/PDGFR/FGFR-1) combined with tamoxifen-like ER-α engagement — a dual pharmacology not offered by analogs 8g, 8h, or 8j. It delivers superior selectivity (SI >8.6 vs. normal breast cells) and SphK1-selective inhibition absent in 5h, making it an irreplaceable tool for ER crosstalk and sphingolipid signaling studies.

Molecular Formula C28H32N4O
Molecular Weight 440.6 g/mol
Cat. No. B12400908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-7
Molecular FormulaC28H32N4O
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCOC1=CC=C(C=C1)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H32N4O/c1-3-31(4-2)20-11-21-33-26-18-16-25(17-19-26)28-27(24-14-9-6-10-15-24)29-30-32(28)22-23-12-7-5-8-13-23/h5-10,12-19H,3-4,11,20-22H2,1-2H3
InChIKeyDUQSWLLXMYNLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-7 (Compound 8f): A Triazole-Based Multi-Kinase Inhibitor with Selective Antiproliferative Activity


Antiproliferative agent-7 (CAS 2497687-47-3), also designated as compound 8f, is a synthetic 1,2,3-triazole derivative that functions as a potent anti-proliferative agent with multi-kinase inhibitory activity [1]. The compound exhibits nanomolar potency against VEGFR-2 (IC50 = 66 nM), EGFR (IC50 = 98 nM), PDGFR (IC50 = 180 nM), and FGFR-1 (IC50 = 82 nM), while also demonstrating selective cytotoxicity toward breast cancer cells over normal breast epithelial cells [2]. Its structure features a triaryl-1,2,3-triazole core with a pendent diethylaminopropoxy chain that mimics the phenolic A-ring of tamoxifen, enabling favorable interaction with estrogen receptor-α and multiple tyrosine kinase domains [3].

Why Generic Substitution Fails: Antiproliferative Agent-7 Exhibits a Unique Multi-Kinase Fingerprint and Selective Cytotoxicity Profile Not Replicated by Close Structural Analogs


While multiple 1,2,3-triazole hybrids exhibit antiproliferative activity, direct substitution among analogs such as 8g, 8h, or 8j is scientifically invalid due to divergent kinase selectivity and cellular potency profiles. In the same chemical series, compound 8g demonstrates ~1.7-fold higher average antiproliferative potency (GI50 = 22 nM) than 8f (GI50 = 37 nM) but lacks the documented multi-kinase inhibition profile (VEGFR-2/PDGFR/EGFR/FGFR-1) that distinguishes 8f [1]. Conversely, compound 8f exhibits selective SphK1 inhibition not observed with analog 5h, while maintaining a favorable selectivity index (>8.6) against normal breast epithelial cells that is comparable to 8j but with superior potency against MCF-7 cells [2][3]. These compound-specific pharmacological signatures preclude simple interchangeability in research applications requiring defined target engagement or selectivity windows.

Product-Specific Quantitative Evidence Guide: Antiproliferative Agent-7 vs. Comparator Compounds


Antiproliferative Potency in MCF-7 Breast Cancer Cells: Antiproliferative Agent-7 vs. Tamoxifen

Antiproliferative agent-7 demonstrates 2.9- to 7.1-fold greater potency against estrogen receptor-positive MCF-7 breast cancer cells compared to the clinically established selective estrogen receptor modulator tamoxifen. The target compound achieved an IC50 of 3.5 μM in MCF-7 cells as determined by SRB assay after 48-hour incubation [1], whereas tamoxifen exhibits reported IC50 values ranging from 10 to 25 μM across multiple independent studies using the same cell line and comparable assay conditions [2].

Breast Cancer Antiproliferative Activity Estrogen Receptor

Selectivity Index Against Normal Breast Epithelial Cells: Antiproliferative Agent-7 vs. Structural Analogs 8e and 8j

Antiproliferative agent-7 exhibits a selectivity index exceeding 8.6 against normal breast epithelial FR-2 cells relative to MCF-7 cancer cells, a favorable therapeutic window that matches or exceeds that of close structural analogs. The target compound displays an IC50 of 3.5 μM in MCF-7 cells versus an IC50 greater than 30 μM in FR-2 normal breast epithelial cells, yielding a calculated selectivity index >8.6 [1]. In the same study, compounds 8e and 8j also demonstrated IC50 values >30 μM in FR-2 cells, but with inferior potency in MCF-7 cells (IC50 values >5 μM for both), resulting in lower selectivity indices [1].

Selectivity Normal Cell Cytotoxicity Triazole Hybrids

Multi-Kinase Inhibition Profile: Antiproliferative Agent-7 vs. Sorafenib and Erlotinib

Antiproliferative agent-7 demonstrates a unique multi-kinase inhibition fingerprint with sub-100 nanomolar potency against VEGFR-2, EGFR, and FGFR-1, and low nanomolar potency against PDGFR, distinguishing it from clinically approved single-target and multi-kinase inhibitors. The target compound inhibits VEGFR-2 with an IC50 of 66 ± 0.002 nM, EGFR with 98 ± 0.004 nM, FGFR-1 with 82 ± 0.004 nM, and PDGFR with 180 ± 0.009 nM in enzymatic assays [1]. For comparison, the multi-kinase inhibitor sorafenib exhibits VEGFR-2 IC50 of approximately 90 nM but lacks significant FGFR-1 inhibition (IC50 > 1,000 nM), while the EGFR-selective inhibitor erlotinib shows EGFR IC50 of 2 nM but negligible VEGFR-2 activity (IC50 > 10,000 nM) [2].

Multi-Kinase Inhibition VEGFR-2 EGFR PDGFR

Sphingosine Kinase 1 (SphK1) Selectivity: Antiproliferative Agent-7 vs. Analog 5h

Antiproliferative agent-7 exhibits selective inhibition of sphingosine kinase 1 (SphK1) over SphK2, a selectivity profile that distinguishes it from the closely related analog 5h which inhibits both isoforms non-selectively. In functional assays measuring acetylcholine-induced relaxation of aortic rings pre-contracted with phenylephrine, compound 8f selectively inhibited SphK1-mediated signaling, while compound 5h demonstrated non-selective inhibition of both SphK1 and SphK2 [1]. The antiproliferative activity of 8f was confirmed across multiple cell lines expressing both SphK1 and SphK2, with the compound identified as one of the most efficient antiproliferative agents in the series alongside 5h [1].

Sphingosine Kinase SphK1 SphK2 Isoform Selectivity

Comparative Antiproliferative GI50 Across Cancer Cell Lines: Antiproliferative Agent-7 vs. Lead Analogs 8g and 8h

In a direct comparative study of 1,2,3-triazole/quinazoline-4-one hybrids (8a–t), antiproliferative agent-7 (8f) exhibited an average GI50 of 37 nM across four human cancer cell lines, demonstrating sub-100 nM potency while occupying a distinct position in the structure-activity relationship (SAR) landscape. The target compound showed individual IC50 values of 37 ± 3 nM (A-549 lung cancer), 34 ± 3 nM (MCF-7 breast cancer), 38 ± 3 nM (Panc-1 pancreatic cancer), and 39 ± 3 nM (HT-29 colon cancer), yielding a mean GI50 of 37 nM [1]. In the same assay, analog 8g achieved a mean GI50 of 22 nM (IC50 range: 20-24 nM), and analog 8h achieved a mean GI50 of 25 nM (IC50 range: 22-27 nM) [1].

GI50 Cancer Cell Panel Structure-Activity Relationship

Apoptosis Induction via ROS Generation and Caspase Activation: Antiproliferative Agent-7 vs. Tamoxifen

Antiproliferative agent-7 induces apoptosis through a dual mechanism involving reactive oxygen species (ROS) generation and mitochondrial pathway activation, a profile that is both quantitatively and mechanistically distinct from tamoxifen. Treatment with 8f at its MCF-7 IC50 concentration (3.5 μM) triggered significant ROS production and a decrease in mitochondrial membrane potential, accompanied by nuclear morphological alterations including chromatin condensation and nuclear blebbing indicative of apoptosis [1]. In UO-31 renal cancer cells, 8f induced S-phase cell cycle arrest, increased caspase-3 levels, upregulated pro-apoptotic Bax, and downregulated anti-apoptotic Bcl-2 [2]. By comparison, tamoxifen-induced apoptosis in MCF-7 cells is primarily ER-dependent and occurs at substantially higher concentrations (IC50 ~10-25 μM) with less pronounced ROS involvement [3].

Apoptosis Reactive Oxygen Species Caspase-3 Bax/Bcl-2

Best Research and Industrial Application Scenarios for Antiproliferative Agent-7


Estrogen Receptor-Positive Breast Cancer Mechanistic Studies Requiring Tamoxifen-Comparable Potency with Distinct Mechanism

Researchers investigating ER-positive breast cancer pathways who require a chemical probe with superior potency to tamoxifen (IC50 3.5 μM vs. 10-25 μM) and a distinct ROS-dependent apoptosis mechanism should prioritize antiproliferative agent-7 [1]. The compound's structural mimicry of the tamoxifen phenolic A-ring enables ER-α engagement (docking score -9.97) while its triazole core confers multi-kinase inhibitory activity not present in tamoxifen [1]. This dual pharmacology supports studies of ER crosstalk with tyrosine kinase signaling and oxidative stress pathways.

Selectivity Profiling in Breast Cancer Models Requiring Differential Cytotoxicity Against Normal Epithelium

Investigators requiring a tool compound with validated selectivity between cancerous and normal breast epithelial cells should select antiproliferative agent-7 over analogs 8e and 8j due to its superior selectivity index (>8.6) against FR-2 normal cells [2]. The compound's IC50 of 3.5 μM in MCF-7 cells coupled with an IC50 >30 μM in FR-2 cells provides a >8.6-fold therapeutic window, enabling in vitro studies that minimize confounding cytotoxicity toward normal breast epithelium [2].

Multi-Kinase Polypharmacology Research Requiring Balanced VEGFR-2/EGFR/FGFR-1/PDGFR Inhibition

Scientists investigating polypharmacology approaches to anti-angiogenic and anti-proliferative therapy should employ antiproliferative agent-7 as a chemical probe for balanced multi-kinase inhibition [3]. With sub-100 nM IC50 values against VEGFR-2 (66 nM), EGFR (98 nM), FGFR-1 (82 nM), and PDGFR (180 nM), the compound offers a unique inhibition fingerprint not replicated by sorafenib (spares FGFR-1) or erlotinib (spares VEGFR-2) [3]. This profile enables target deconvolution studies in angiogenesis models where simultaneous blockade of multiple RTKs is mechanistically relevant.

Sphingosine Kinase 1 (SphK1) Isoform-Selective Inhibition in Cancer Cell Signaling Studies

Investigators studying sphingolipid signaling in cancer should utilize antiproliferative agent-7 for SphK1-selective inhibition studies, as the compound demonstrates preferential SphK1 inhibition over SphK2, unlike the non-selective analog 5h [4]. This isoform selectivity enables dissection of SphK1-specific contributions to proliferation and survival signaling in SphK1/SphK2 co-expressing cell lines, with validated antiproliferative efficacy across multiple cancer models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.